molecular formula C17H14N2O B14868996 N-phenyl-4-(1H-pyrrol-1-yl)benzamide

N-phenyl-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B14868996
M. Wt: 262.30 g/mol
InChI Key: UTYFDWNKSKNDGH-UHFFFAOYSA-N
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Description

N-phenyl-4-(1H-pyrrol-1-yl)benzamide is a compound that belongs to the class of organic compounds known as benzamides. These compounds are characterized by the presence of a benzamide group, which consists of a benzene ring attached to an amide group. The compound features a phenyl group attached to the nitrogen atom of the amide and a pyrrole ring attached to the benzene ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-(1H-pyrrol-1-yl)benzamide typically involves the reaction of 4-(1H-pyrrol-1-yl)benzoic acid with aniline in the presence of a coupling agent. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as the coupling agent and dimethylformamide (DMF) as the solvent. The reaction is carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-phenyl-4-(1H-pyrrol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-phenyl-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
  • 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzamide
  • N1-[4-(1H-pyrrol-1-yl)phenyl]-3,5-di(trifluoromethyl)benzene-1-sulfonamide

Uniqueness

N-phenyl-4-(1H-pyrrol-1-yl)benzamide is unique due to its specific structural features, such as the presence of both a phenyl group and a pyrrole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity .

Properties

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

N-phenyl-4-pyrrol-1-ylbenzamide

InChI

InChI=1S/C17H14N2O/c20-17(18-15-6-2-1-3-7-15)14-8-10-16(11-9-14)19-12-4-5-13-19/h1-13H,(H,18,20)

InChI Key

UTYFDWNKSKNDGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3

Origin of Product

United States

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